8-oxa-9lambda-thiatricyclo[8.4.0.0(2),]tetradeca-1(14),2,4,6,10,12-hexaene-9,9-dione
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Overview
Description
8-oxa-9lambda-thiatricyclo[8.4.0.0(2),]tetradeca-1(14),2,4,6,10,12-hexaene-9,9-dione is a complex organic compound with the molecular formula C12H8O3S. This compound features a unique tricyclic structure that includes oxygen and sulfur atoms, making it an interesting subject for chemical research and industrial applications .
Mechanism of Action
Mode of Action
They are known pharmacologically as GABAergic agents, sedative-hypnotics, or minor tranquilizers . Benzodiazepines work by enhancing a neurotransmitter called GABA (gamma-aminobutyric acid) at the GABA A receptor . This results in the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Analysis
Biochemical Properties
Benzo[c][2,1]benzoxathiine 6,6-dioxide has been found to interact with several enzymes and proteins. For instance, it has been identified as an isoform-selective inhibitor of human carbonic anhydrases IX, XII, and VA . The nature of these interactions involves the compound binding to these enzymes, thereby inhibiting their activity .
Cellular Effects
The effects of Benzo[c][2,1]benzoxathiine 6,6-dioxide on cells are largely tied to its inhibitory effects on certain enzymes. By inhibiting carbonic anhydrases, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Benzo[c][2,1]benzoxathiine 6,6-dioxide involves its binding interactions with biomolecules. As an inhibitor of carbonic anhydrases, it binds to these enzymes, preventing them from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons . This can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of Benzo[c][2,1]benzoxathiine 6,6-dioxide in laboratory settings are currently under investigation. Given its stability and the nature of its interactions with enzymes, it is likely that its effects on cellular function may persist over time .
Metabolic Pathways
Benzo[c][2,1]benzoxathiine 6,6-dioxide is involved in the carbonic anhydrase metabolic pathway. By inhibiting carbonic anhydrases, it can impact metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-oxa-9lambda-thiatricyclo[8.4.0.0(2),]tetradeca-1(14),2,4,6,10,12-hexaene-9,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-oxa-9lambda-thiatricyclo[8.4.0.0(2),]tetradeca-1(14),2,4,6,10,12-hexaene-9,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Scientific Research Applications
8-oxa-9lambda-thiatricyclo[8.4.0.0(2),]tetradeca-1(14),2,4,6,10,12-hexaene-9,9-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying tricyclic structures.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
8-oxa-9-silatricyclo[8.4.0.0(2),]tetradeca-1(14),2,4,6,10,12-hexaene: This compound features a silicon atom instead of sulfur, leading to different chemical properties and reactivity.
9-oxa-3,4-diazatricyclo[8.4.0.0(2),]tetradeca-1(14),2,6,10,12-pentaen-5-one: This compound includes nitrogen atoms in its structure, resulting in distinct biological activities and applications.
Uniqueness
8-oxa-9lambda-thiatricyclo[8.4.0.0(2),]tetradeca-1(14),2,4,6,10,12-hexaene-9,9-dione is unique due to its specific combination of oxygen and sulfur atoms within a tricyclic framework. This structural arrangement imparts unique chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
benzo[c][2,1]benzoxathiine 6,6-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-16(14)12-8-4-2-6-10(12)9-5-1-3-7-11(9)15-16/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZBQIFYQPXPIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3S(=O)(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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